N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide: is a complex organic compound that features both benzofuran and furan moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of oxalamide functionality further enhances its potential for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multi-step organic synthesis:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions.
Hydroxylation: Introduction of the hydroxyl group at the appropriate position can be achieved using selective hydroxylation reactions.
Furan Ring Synthesis: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the hydroxylated benzofuran and furan derivatives with oxalyl chloride, followed by amination.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts to improve reaction efficiency, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: Formation of benzofuran-5-carboxylic acid derivatives.
Reduction: Formation of simpler amines and alcohols.
Substitution: Introduction of halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity due to the presence of both benzofuran and furan rings. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, compounds containing benzofuran and furan rings are known for their antimicrobial, antifungal, and anticancer properties. Research often focuses on these activities, exploring the compound’s potential as a therapeutic agent.
Medicine
In medicine, the compound’s potential as a drug candidate is explored, particularly for its ability to interact with biological targets such as enzymes and receptors. Its structure allows for the design of analogs with improved efficacy and reduced toxicity.
Industry
Industrially, the compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The benzofuran and furan rings can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The oxalamide linkage can form hydrogen bonds with enzymes, inhibiting their activity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide: Lacks the benzofuran ring, resulting in different biological activities.
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide:
Uniqueness
The presence of both benzofuran and furan rings in N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide makes it unique, providing a combination of biological activities and chemical reactivity not found in simpler analogs. This dual functionality allows for a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-14(11-3-4-15-12(8-11)5-7-24-15)10-19-17(22)16(21)18-9-13-2-1-6-23-13/h1-4,6,8,14,20H,5,7,9-10H2,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFLVIHKEDJXNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NCC3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.